molecular formula C7H7ClN2O2S B2892452 Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate CAS No. 2126178-52-5

Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate

Cat. No. B2892452
CAS RN: 2126178-52-5
M. Wt: 218.66
InChI Key: PQBCXSHDIBVTFZ-UHFFFAOYSA-N
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Description

“Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate” is an organic ester, which can be used as an intermediate in pharmaceutical synthesis for experimental research and pharmaceutical synthesis .


Synthesis Analysis

This compound has been used in the synthesis of various pharmaceuticals. For instance, it has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-neuroinflammatory properties . It has also been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .


Molecular Structure Analysis

The molecular formula of “Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate” is C7H7ClN2O2S . The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Chemical Reactions Analysis

The synthesis of such heterocyclic systems is often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents . In some cases, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate” is 218.66 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate serves as a precursor in the synthesis of complex heterocyclic compounds. Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, derivatives of tetrahydropyrimidine, demonstrating the compound's utility in synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions (Kappe & Roschger, 1989).

Pharmacological Applications

  • Some derivatives of Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate have been investigated for their antitumor activities. For instance, Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrating its potency as a lipid-soluble inhibitor of mammalian dihydrofolate reductase and its significant activity against certain carcinomas (Grivsky et al., 1980).

Material Science and Optoelectronics

  • In material science, Hussain et al. (2020) examined the structural parameters and nonlinear optical (NLO) properties of thiopyrimidine derivatives, highlighting their promising applications in nonlinear optics and medicine. Their study provides insights into the electronic structure and NLO characteristics of these compounds, suggesting potential for optoelectronic applications (Hussain et al., 2020).

Supramolecular Chemistry

  • In the realm of supramolecular chemistry, Ebenezer, Muthiah, and Butcher (2011) explored the design of isostructural co-crystals with aminopyrimidines, investigating the chloro/methyl interchange's impact on co-crystal formation. Their work underscores the importance of subtle molecular modifications in dictating the structural outcomes of co-crystallization processes (Ebenezer, Muthiah & Butcher, 2011).

Safety and Hazards

While specific safety and hazard information for “Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate” is not available, general safety measures for handling such compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 2-(chloromethylsulfanyl)pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-2-3-9-7(10-5)13-4-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBCXSHDIBVTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)SCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((chloromethyl)thio)pyrimidine-4-carboxylate

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